3-(Pyridin-2-YL)piperazin-2-one

Description

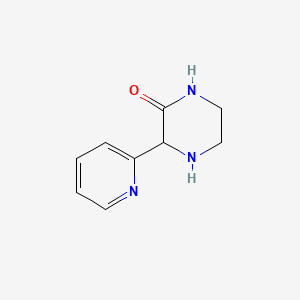

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-9-8(11-5-6-12-9)7-3-1-2-4-10-7/h1-4,8,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYXBLPHBPSVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Pyridin 2 Yl Piperazin 2 One and Its Analogues

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of the target molecule, 3-(Pyridin-2-YL)piperazin-2-one, allows for the logical disconnection of the molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnections can be made at the C-N bonds of the piperazinone ring and the C-C or C-N bond connecting the pyridine (B92270) and piperazinone moieties.

Two principal retrosynthetic pathways emerge:

Pathway A: This strategy involves disconnecting the C3-N4 and C6-N1 bonds of the piperazinone ring. This leads to key precursors such as a 2-substituted pyridine and an ethylenediamine (B42938) derivative. A logical forward synthesis would involve the condensation of a pyridine-2-carboxaldehyde with an N-protected ethylenediamine, followed by cyclization.

Pathway B: An alternative disconnection is at the C2-N1 bond and the amide bond within the piperazinone ring. This suggests a route starting from 2-aminopyridine (B139424) and a suitably functionalized amino acid derivative. Another key approach in this pathway is the coupling of a pre-formed piperazin-2-one (B30754) with a 2-halopyridine. This is often a highly effective strategy.

The key precursors identified through these analyses include:

Pyridine-2-carboxaldehyde

2-Halopyridines (e.g., 2-chloropyridine (B119429), 2-bromopyridine)

Ethylenediamine (and its N-protected derivatives)

α-Amino acids and their esters

Piperazin-2-one

Classical Multi-Step Synthesis Approaches

Classical methods have long been the foundation for constructing piperazinone-containing molecules. These typically involve sequential bond-forming reactions to build the heterocyclic core and introduce the desired substituents.

Cyclization Reactions for Piperazinone Ring Construction

The formation of the piperazinone ring is a critical step in the synthesis of this compound. Several cyclization strategies are commonly employed. researchgate.net A prevalent method involves the intramolecular cyclization of an N-substituted ethylenediamine derivative. For instance, the reaction of an N-(2-aminoethyl)amino acid ester can be induced to cyclize under thermal conditions or with the aid of a base.

Another well-established approach is the condensation of a 1,2-diamine with an α-haloacetyl halide or ester. This reaction proceeds via an initial N-acylation followed by an intramolecular nucleophilic substitution to close the ring. The synthesis of piperazinones often starts from amino acids and 1,2-diamines, which typically requires multiple steps. researchgate.net

A different strategy involves the reductive cyclization of dioximes. This method can convert a primary amino group into a piperazine (B1678402) ring through a double Michael addition to nitrosoalkenes, followed by a catalytic reductive cyclization of the resulting dioxime. nih.govresearchgate.net

Introduction of the Pyridine Moiety via Coupling or Ring Formation

The pyridine ring can be introduced either by coupling it to a pre-formed piperazinone ring or by constructing the pyridine ring itself during the synthesis.

The most direct method is the nucleophilic aromatic substitution (SNAr) reaction between a piperazinone and an activated halopyridine, such as 2-chloro-3-nitropyridine. The electron-withdrawing nitro group facilitates the displacement of the halide by the secondary amine of the piperazinone. nih.gov

Transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed Buchwald-Hartwig amination, represent another powerful tool. This reaction allows for the coupling of a piperazinone with a 2-halopyridine under relatively mild conditions, offering broad functional group tolerance. nih.gov For example, a recent study demonstrated a cascade, metal-promoted transformation using a chloro allenylamide, a primary amine, and an aryl iodide to afford piperizinones in good yields. thieme-connect.com

While less common for this specific target, constructing the pyridine ring from acyclic precursors is also a possibility. The Hantzsch pyridine synthesis, for example, condenses a β-ketoester, an aldehyde, and ammonia, which could be adapted to incorporate the piperazinone structure. wikipedia.org Similarly, the Chichibabin pyridine synthesis involves the condensation of aldehydes and ketones with ammonia. wikipedia.org

Strategic Application of Protecting Group Chemistry

The piperazinone scaffold contains two nitrogen atoms with differing reactivity (an amide and a secondary amine). To achieve regioselectivity and prevent unwanted side reactions during synthesis, the strategic use of protecting groups is essential. bohrium.com

The secondary amine at the N4 position is significantly more nucleophilic than the amide nitrogen at N1. Therefore, it is often necessary to protect the N4 nitrogen while other transformations are carried out. Common protecting groups for this purpose include:

Boc (tert-butyloxycarbonyl): This group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions. N,N'-diBoc-piperazine is a common starting material for site-selective functionalization. bohrium.com

Cbz (carboxybenzyl): Removable by hydrogenolysis, the Cbz group offers an alternative deprotection strategy.

Benzyl (B1604629) (Bn): This group is also removed by hydrogenolysis and is stable to both acidic and basic conditions.

Acyl groups (e.g., Benzoyl): These can be used to protect both nitrogens, though the N4-acyl group is more readily cleaved under hydrolytic conditions than the N1-amide. caltech.edu

Modern Synthetic Methodologies

Recent advances in synthetic chemistry have provided more efficient and elegant routes to complex molecules like this compound and its analogs. These methods often rely on catalysis to achieve high levels of selectivity and yield.

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis, Biocatalysis)

Transition Metal Catalysis: Palladium catalysis is at the forefront of modern methods for C-N bond formation. As mentioned, the Buchwald-Hartwig amination is a key method for coupling piperazinones with aryl or heteroaryl halides. nih.gov Palladium catalysts are also used in cyclization reactions. For example, a palladium-catalyzed cyclization can be used for the modular synthesis of highly substituted piperazines from propargyl units and diamine components. organic-chemistry.org A cascade reaction promoted by a metal catalyst can form three bonds in a one-pot process to yield piperizinones. thieme-connect.com

Copper-catalyzed reactions, such as the Ullmann condensation, provide another avenue for N-arylation, although they often require higher reaction temperatures than their palladium-catalyzed counterparts.

Iridium-based photocatalysts have been employed in the synthesis of C-H functionalized piperazines. mdpi.com These methods proceed via radical intermediates and allow for the direct functionalization of the piperazine core.

Organocatalysis: Organocatalysis offers a metal-free alternative for the asymmetric synthesis of chiral piperazinones. For example, MacMillan's catalyst has been used in a four-step sequence starting from aldehydes to produce piperazinone derivatives. nih.gov These reactions often proceed through chiral iminium or enamine intermediates to induce stereoselectivity.

Biocatalysis: While specific examples for this compound are not widely reported, biocatalysis using enzymes such as lipases or transaminases represents a growing field in heterocyclic synthesis. Enzymes can offer unparalleled chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions. Their application in the synthesis of chiral piperazinone precursors, such as chiral amino acids or diamines, is a promising area of research.

Interactive Data Tables

Table 1: Cyclization Reactions for Piperazinone Ring Construction

| Starting Materials | Reaction Type | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| N-(2-aminoethyl)amino acid ester | Intramolecular Amidation | Heat or Base | Direct cyclization to form the piperazinone core. | researchgate.net |

| 1,2-Diamine and α-haloacetyl halide | Condensation/Intramolecular SN2 | Base | Two-step, one-pot process forming two C-N bonds. | researchgate.net |

| Primary amine and Nitrosoalkenes | Reductive Cyclization | Pd/C, H2 | Forms piperazine ring from a primary amine via a dioxime intermediate. | nih.govresearchgate.net |

Table 2: Catalytic Methods for Synthesis

| Reaction Type | Catalyst | Substrates | Description | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium complexes (e.g., Pd(OAc)2) with phosphine (B1218219) ligands | Piperazinone and 2-Halopyridine | Efficient C-N cross-coupling to attach the pyridine moiety. | nih.gov |

| Photoredox Catalysis | Iridium or Organic Dyes | N-protected piperazine and an electrophile | Allows for C-H functionalization of the piperazine ring via radical intermediates. | bohrium.commdpi.com |

| Asymmetric α-Chlorination | MacMillan's Organocatalyst | Aldehydes | Key step in a multi-step synthesis of chiral piperazinones. | nih.gov |

| Cascade Cyclization | Palladium/Silver | Chloro allenylamide, primary amine, aryl iodide | A one-pot process forming three new bonds to construct substituted piperizinones. | thieme-connect.com |

Stereoselective Synthesis for Enantiomeric and Diastereomeric Control

The synthesis of specific stereoisomers of this compound and its analogues is critical, as the three-dimensional arrangement of atoms can significantly influence biological activity. The chiral center at the C3 position of the piperazinone ring necessitates precise control during synthesis to obtain enantiomerically pure or diastereomerically enriched products.

Several strategies have been developed for the stereoselective synthesis of piperazinone cores. One notable method involves the use of enantiomerically-enriched starting materials. For instance, chiral trichloromethyl-containing alcohols can be converted into 1-substituted piperazinones through a modified Jocic-type reaction with minimal loss of stereochemical integrity. researchgate.net Another powerful approach is asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. A palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) precursors containing a tautomeric hydroxyl group has been shown to provide access to chiral multisubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. researchgate.net

Furthermore, substrate-controlled diastereoselective syntheses are employed. The synthesis of pyrrolidinone-fused piperazine-2,6-diones has been achieved with high diastereoselectivity through a one-pot Ugi/nucleophilic substitution/N-acylation sequence. acs.org Similarly, a stereoselective synthesis of 3-spiropiperidino indolenines, which generates two stereogenic centers, including a challenging all-carbon quaternary center, proceeds in a highly diastereomerically pure form (dr >99:1) and with excellent enantiomeric excess (ee up to >99%). rsc.org While not all examples directly produce this compound, these established methodologies for creating chiral piperidinone and piperazinone structures are foundational and applicable for developing specific syntheses of the target compound's enantiomers.

Table 1: Examples of Stereoselective Synthesis Methods for Piperazinone and Related Scaffolds

| Method | Key Transformation | Stereochemical Outcome | Reference |

| Modified Jocic Reaction | Reaction of enantiopure trichloromethyl-substituted alcohol with a 1,2-diamine. | Regioselective formation of 1-substituted piperazinones with little to no loss of stereochemical integrity. | researchgate.net |

| Asymmetric Hydrogenation | Palladium-catalyzed hydrogenation of pyrazines with a tautomeric hydroxyl group. | Excellent diastereoselectivities and enantioselectivities for chiral multisubstituted piperazin-2-ones. | researchgate.net |

| Asymmetric Dihydroxylation | Dihydroxylation of vinylogous aminoesters followed by intramolecular cyclization. | Synthesis of 3,4-dihydroxy-piperidin-2-one. | researchgate.net |

| Tandem Reaction | Lewis acid-catalyzed SN2-type ring opening of aziridines followed by Pd-catalyzed dearomative spirocyclization. | Diastereomerically pure (dr >99:1) and high enantiomeric excess (ee >99%) for 3-spiropiperidino indolenines. | rsc.org |

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous manufacturing, has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in safety, efficiency, and scalability over traditional batch processing. These techniques are increasingly being applied to the synthesis of heterocyclic compounds like piperazines and their derivatives.

The transition from batch reactions to continuous flow systems has been demonstrated for the synthesis of monosubstituted piperazines. nih.govmdpi.com These processes can involve heterogeneous catalysis using metal ions supported on polymeric resins, which can be integrated into a flow reactor. nih.govmdpi.com The use of microwave irradiation in conjunction with flow reactors can further accelerate reactions, making the synthesis more efficient. nih.gov

For more complex structures, multi-step continuous flow systems have been designed. A notable example is the synthesis of the antipsychotic drug cariprazine, a complex piperazine derivative. wipo.intresearchgate.net This process involves consecutive reduction steps—a selective ester reduction followed by a reductive amination—carried out in connected continuous-flow reactors. wipo.intresearchgate.net One of the reactors used was a novel alternating diameter design to manage the reaction conditions effectively. wipo.int Such modular flow chemistry systems facilitate the automated production of complex molecules by linking different reaction modules in sequence. researchgate.net These principles and technologies are directly applicable to the multi-step synthesis of this compound, potentially streamlining its production and improving process control.

Green Chemistry Principles in Synthesis (e.g., Atom Economy, Solvent-Free Reactions)

The principles of green chemistry are increasingly guiding synthetic route design to minimize environmental impact. acs.org These principles include maximizing atom economy, using safer solvents, reducing energy consumption, and employing catalytic reactions. acs.orgroyalsocietypublishing.org

Atom Economy: This principle, central to green chemistry, aims to maximize the incorporation of all materials used in the process (starting materials, reagents) into the final product. primescholars.comnih.gov Reactions like additions, cycloadditions, and rearrangements are inherently more atom-economical than substitutions or eliminations, which generate stoichiometric byproducts. nih.gov Designing a synthesis for this compound that utilizes atom-economical reactions, such as a cyclization-addition, would be a key green chemistry goal. mdpi.com

Solvent-Free and Alternative Solvent Reactions: A significant portion of chemical waste comes from volatile organic solvents. Therefore, performing reactions under solvent-free conditions or in environmentally benign solvents like water is a major focus. royalsocietypublishing.org The synthesis of piperazinones has been achieved through solvent-free reactions, for example, by reacting carboxylated 1,2-diaza-1,3-butadienes with 1,2-diamines. acs.org Microwave-assisted solvent-free methods have also been developed for the rapid synthesis of related heterocyclic structures. figshare.com

Catalysis: The use of catalysts is preferred over stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. royalsocietypublishing.org Green approaches to the synthesis of N-substituted piperidones have been developed using catalytic methods, which present significant advantages over classical stoichiometric reactions like the Dieckman condensation. researchgate.net

By integrating these green chemistry principles—high atom economy, avoidance of hazardous solvents, and the use of catalysis—the synthesis of this compound can be made more sustainable and efficient.

Parallel Synthesis and Combinatorial Chemistry for Compound Library Generation

Parallel synthesis and combinatorial chemistry are powerful tools for accelerating the drug discovery process by rapidly creating large collections, or libraries, of related compounds. mdpi.com These strategies are well-suited for exploring the structure-activity relationships of scaffolds like this compound by systematically varying substituents.

Design and Implementation of Library Generation Strategies

The design of a chemical library begins with a central scaffold, which serves as the structural anchor for the library. For a this compound library, the core scaffold is the pyridinyl-piperazinone unit. Diversity is then introduced by attaching a variety of "building blocks" to reactive sites on the scaffold.

A key strategy is the use of multifunctional scaffolds that allow for the introduction of diversity at multiple points. For example, a library of piperazine-based compounds was constructed using 24 enantiomerically pure, trifunctional 2,6-disubstituted piperazines as the central cores. nih.gov This approach introduced not only chemical diversity through different building blocks but also stereochemical diversity by using pure enantiomers and positional diversity by varying the attachment point of a DNA tag for encoded library technology (DECL). nih.gov

Another common strategy involves a "center of diversity" approach. In the parallel synthesis of a piperazine-tethered thiazole (B1198619) library, a 4-chloromethyl thiazole intermediate was used as a key reactant. The chloro group served as a reactive handle for displacement by piperazine, which was then further functionalized, allowing for the rapid generation of diverse final products. mdpi.com These established strategies can be directly applied to generate libraries based on the this compound scaffold, enabling systematic exploration of its chemical space.

Solid-Phase Organic Synthesis Techniques

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, facilitating the production of compound libraries by simplifying the purification process. acs.orgscispace.com In SPOS, a starting material is covalently attached to an insoluble polymer resin. scispace.com Chemical transformations are then carried out on the resin-bound substrate, often using an excess of soluble reagents to drive the reactions to completion. scispace.com After each step, purification is achieved by simply filtering the resin and washing away excess reagents and byproducts. acs.orgscispace.com

This technique is highly amenable to automation and parallel processing. An efficient solid-phase synthesis of mono-N-substituted piperazines has been reported, which takes advantage of a large pool of commercially available building blocks and eliminates the need for chromatography after each step. acs.org The synthesis of piperazine-2,5-dione libraries has also been accomplished using solid-phase methods. acs.org Furthermore, a polymer-supported stereoselective synthesis of benzimidazolinopiperazinones demonstrates that complex, multi-ring systems can be constructed on a solid support with control over stereochemistry. acs.org The final compound is cleaved from the resin in the last step, yielding the product in a purified form. The principles of SPOS are directly applicable to the generation of a library of this compound analogues, where the piperazinone core could be assembled on the resin or a pre-formed scaffold could be attached and subsequently diversified.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule from first principles.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure, of a molecule. For 3-(Pyridin-2-YL)piperazin-2-one, this involves the piperazin-2-one (B30754) ring, which can adopt several conformations, and the rotational freedom of the bond connecting it to the pyridine (B92270) ring.

The piperazin-2-one ring is not planar and typically exists in pseudo-chair or boat conformations. The substituent at the C3 position (the pyridine ring) can be oriented in either an axial or equatorial position. Conformational analysis of similar 2-substituted piperazines has shown a general preference for the axial conformation, as it can be stabilized by various intramolecular interactions. nih.gov In the case of this compound, an exhaustive conformational search would be performed to identify all low-energy conformers and determine their relative stability. The global minimum energy structure represents the most probable conformation in the gas phase.

Table 1: Predicted Geometrical Parameters for the Global Minimum Conformation of this compound Data is illustrative and based on typical values from DFT calculations for similar fragments.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (Lactam) | 1.24 Å |

| C-N (Lactam) | 1.36 Å | |

| C-C (Py-Pip) | 1.52 Å | |

| Bond Angle | O=C-N | 121.5° |

| C-N-C (Pip ring) | 112.0° |

Electronic structure analysis provides a map of the electron distribution within the molecule, which is key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. wuxiapptec.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen atoms, whereas the LUMO is likely distributed across the π-system of the pyridine ring. researchgate.net

Charge Distribution: Analysis of the atomic charges reveals the polarity of different parts of the molecule. The electronegative oxygen of the carbonyl group and the nitrogen of the pyridine ring will carry partial negative charges, while the hydrogen on the lactam nitrogen and the hydrogen atoms on the pyridine ring will be partially positive.

Molecular Electrostatic Potential (MEP): The MEP surface is a visual representation of the molecule's charge distribution. mdpi.comresearchgate.net It is used to predict how a molecule will interact with other charged species. For this compound, the MEP map would show negative potential (electrophilic attack sites) around the carbonyl oxygen and the pyridine nitrogen. Regions of positive potential (nucleophilic attack sites) would be found around the N-H group of the piperazinone ring.

Table 2: Predicted Electronic Properties of this compound Data is illustrative and based on typical values from DFT calculations.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| MEP Minimum | -0.04 a.u. | Site for electrophilic interaction (e.g., H-bond acceptor) |

Quantum chemical calculations can accurately predict various spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts (¹H and ¹³C). nih.gov These predicted shifts, when compared to experimental data, can confirm the proposed structure and assign specific signals to individual atoms.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. Calculations can predict these frequencies, helping to assign characteristic peaks such as the C=O stretch of the lactam, the N-H stretch, and the aromatic C-H and C=N vibrations of the pyridine ring. mdpi.com

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption. For this molecule, transitions would likely include π → π* within the pyridine ring and n → π* involving the lone pairs on the nitrogen and oxygen atoms.

Table 3: Predicted Spectroscopic Data for this compound Data is illustrative and based on typical values from quantum chemical calculations.

| Spectrum | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 8.5 ppm | Pyridine H (α to N) |

| Chemical Shift (δ) | 7.8 ppm | Pyridine H (γ to N) | |

| Chemical Shift (δ) | 7.3 ppm | Pyridine H (β to N) | |

| Chemical Shift (δ) | 6.9 ppm | Lactam N-H | |

| ¹³C NMR | Chemical Shift (δ) | 168 ppm | C=O (Lactam) |

| Chemical Shift (δ) | 150 ppm | Pyridine C (α to N) | |

| IR | Frequency (ν) | 1690 cm⁻¹ | C=O Stretch |

| Frequency (ν) | 3250 cm⁻¹ | N-H Stretch |

Molecular Dynamics Simulations

While quantum calculations describe static properties, molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into their dynamic behavior and interactions.

MD simulations place the molecule in a simulated environment, such as a box of water molecules (explicit solvent), to observe its behavior under more realistic physiological conditions. nih.govnih.gov These simulations allow for a much broader exploration of the conformational landscape than static calculations. For this compound, MD would reveal the flexibility of the piperazinone ring, the rotational dynamics of the pyridyl group, and the specific hydrogen bonding patterns formed with surrounding water molecules. When placed in the binding pocket of a protein, MD simulations show how the ligand adapts its conformation to fit the site and the stability of its binding pose. mdpi.com

MD simulations are a cornerstone of modern drug discovery for modeling how a ligand interacts with its biological target. nih.gov After an initial binding pose is predicted using molecular docking, MD simulations are run to refine the pose and assess its stability. fz-juelich.de

Key interactions for this compound would likely involve:

Hydrogen Bonding: The lactam N-H can act as a hydrogen bond donor, and the carbonyl oxygen and pyridine nitrogen can act as acceptors.

π-π Stacking: The aromatic pyridine ring can engage in stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein's active site.

Furthermore, computational methods like Thermodynamic Integration or MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy (ΔG_bind), which is a quantitative measure of the affinity of the ligand for the protein. nih.govchemrxiv.org A more negative value indicates a stronger and more favorable interaction.

Table 4: Illustrative Binding Free Energy Decomposition for this compound with a Hypothetical Protein Target Data is for illustrative purposes only.

| Energy Component | Predicted Value (kcal/mol) | Contribution to Binding |

|---|---|---|

| Van der Waals Energy | -35.5 | Favorable (shape complementarity) |

| Electrostatic Energy | -20.1 | Favorable (charge interactions, H-bonds) |

| Polar Solvation Energy | +32.8 | Unfavorable (desolvation of polar groups) |

| Non-polar Solvation Energy | -4.2 | Favorable (hydrophobic effect) |

Docking Studies and Virtual Screening Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is often used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target.

For this compound, docking studies would involve preparing a 3D model of the compound and docking it into the binding site of a relevant biological target. The results would typically be presented in a table format, detailing parameters such as binding energy (in kcal/mol), hydrogen bond interactions, and other non-covalent interactions with key amino acid residues of the protein.

Table 1: Hypothetical Docking Study Results for this compound (Note: This table is for illustrative purposes only as no specific data exists in the literature)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

|---|---|---|---|

| Protein Kinase X | - | - | - |

Virtual screening methodologies could be employed to screen a database of compounds against a target, using this compound as a reference or query molecule to find other compounds with similar predicted binding properties.

Reaction Mechanism Elucidation via Transition State Theory and Reaction Coordinate Analysis

The elucidation of a chemical reaction's mechanism at a molecular level can be achieved through computational methods based on quantum mechanics. Transition State Theory is used to calculate the rate of a reaction by examining the properties of the transition state, which is the highest energy point along the reaction pathway. Reaction Coordinate Analysis involves mapping the energetic profile of a reaction as it proceeds from reactants to products.

For the synthesis of this compound, these studies would identify the most plausible reaction pathway, calculate the activation energies for each step, and characterize the geometry of all intermediates and transition states. This would provide a deep understanding of the reaction kinetics and thermodynamics.

Table 2: Hypothetical Reaction Coordinate Analysis Data for a Key Synthesis Step (Note: This table is for illustrative purposes only as no specific data exists in the literature)

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|

| Reactants | 0.0 | - |

| Transition State 1 | - | - |

| Intermediate | - | - |

| Transition State 2 | - | - |

These computational analyses would be crucial for optimizing reaction conditions to improve yield and reduce byproducts.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used in the chemical and biological sciences to predict the activities or properties of chemical compounds. These models relate the chemical structure of a compound to its biological activity or a specific property.

A QSAR study on a series of analogs of this compound would involve calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with a measured biological activity. The resulting mathematical model could then be used to predict the activity of new, unsynthesized compounds.

Table 3: Hypothetical QSAR Model for Analogs of this compound (Note: This table is for illustrative purposes only as no specific data exists in the literature)

| Model Equation | Statistical Parameter | Value |

|---|---|---|

| Activity = c0 + c1Descriptor1 + c2Descriptor2 | R² (Correlation Coefficient) | - |

| Q² (Cross-validated R²) | - |

Predictive analytics based on these models would guide the design of new derivatives with potentially enhanced activity or improved properties.

Functional Group Reactivity of the Piperazinone Ring System

The piperazinone ring contains two key reactive sites: the secondary amine at the N-4 position and the amide (lactam) functional group. These sites allow for a range of modifications, from simple substitution to more complex ring transformations.

N-Alkylation and N-Arylation Reactions

The secondary amine nitrogen at the N-4 position of the piperazinone ring is nucleophilic and readily undergoes N-alkylation and N-arylation reactions. These reactions are fundamental for introducing a wide variety of substituents, thereby modifying the compound's steric and electronic properties.

N-Alkylation is typically achieved by treating the parent compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine. The base serves to deprotonate the secondary amine, increasing its nucleophilicity and facilitating the substitution reaction.

N-Arylation reactions, such as the Buchwald-Hartwig amination, allow for the formation of a carbon-nitrogen bond with aryl halides or triflates. These reactions are generally palladium-catalyzed and require a suitable phosphine (B1218219) ligand and a base to proceed efficiently. Nickel-catalyzed systems have also been shown to be effective for the selective mono-arylation of piperazine (B1678402) scaffolds.

| Reaction Type | Typical Reagents | General Conditions | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K2CO3, Et3N), Aprotic Solvent (e.g., DMF, CH3CN) | 4-Alkyl-3-(pyridin-2-yl)piperazin-2-one |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X), Pd Catalyst, Ligand | Base (e.g., NaOtBu, Cs2CO3), Anhydrous Solvent (e.g., Toluene, Dioxane) | 4-Aryl-3-(pyridin-2-yl)piperazin-2-one |

Amide Bond Modification and Hydrolysis Studies

The amide bond within the six-membered lactam ring is relatively stable but can be cleaved under specific conditions. Hydrolysis of the amide can occur under either acidic or basic conditions, typically requiring elevated temperatures to overcome the resonance stability of the amide group. This reaction results in the opening of the piperazinone ring to yield an amino acid derivative.

Studies on peptide hydrolysis promoted by metal complexes, such as those involving palladium(II) or zirconium(IV), demonstrate that coordination to the amide carbonyl oxygen can activate the bond towards nucleophilic attack by water, facilitating cleavage under milder conditions. nih.govmasterorganicchemistry.com While specific studies on this compound are not detailed, these principles of metal-catalyzed hydrolysis are applicable.

Modification of the amide group without cleavage is less common but can be envisioned through selective reagents that target the amide oxygen or nitrogen under specific circumstances, though these transformations are often challenging due to the inherent stability of the amide linkage.

Carbonyl Reactivity (e.g., Reduction, Wittig-type Reactions)

The amide carbonyl group is significantly less electrophilic than ketone or aldehyde carbonyls due to the delocalization of the nitrogen lone pair into the carbonyl system. Consequently, its reactivity is more limited.

Reduction: The carbonyl group of the lactam can be completely reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, converting the this compound into the corresponding 2-(pyridin-2-yl)piperazine. jove.comjove.commasterorganicchemistry.com This reaction proceeds via nucleophilic acyl substitution, ultimately replacing the C=O group with two C-H bonds. masterorganicchemistry.com

Wittig-type Reactions: Standard Wittig reactions, which convert carbonyls to alkenes, are generally not effective on amides and lactams due to their low electrophilicity. wikipedia.org However, some success has been reported for Wittig-type reactions on activated lactam systems, such as β-lactams, or through intramolecular variants where the proximity of the reacting groups facilitates the reaction. thieme-connect.comthieme-connect.comrsc.org For a piperazinone system, such a reaction would require highly reactive ylides or prior activation of the carbonyl group and is not a standard transformation.

Reactivity of the Pyridine Moiety

The pyridine ring is an electron-deficient aromatic system, which dictates its reactivity towards both electrophiles and nucleophiles. Its reactivity is also influenced by the nature of the substituent at the 2-position, in this case, the piperazinone group.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Reactions such as nitration or halogenation require harsh conditions and typically direct the incoming electrophile to the 3- and 5-positions. thieme-connect.comthieme-connect.com Attack at the 2-, 4-, or 6-positions is disfavored as it leads to an unstable intermediate with a positive charge on the electronegative nitrogen atom. thieme-connect.com The piperazinone substituent at the 2-position, being an amino-type group, may act as a mild activating group through resonance donation of the nitrogen lone pair, but its steric bulk could influence the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, where the negative charge of the intermediate can be stabilized by the nitrogen atom. jove.comresearchgate.net For nucleophilic substitution to occur, a good leaving group (such as a halide) must be present on the ring. In the parent compound, direct substitution is not feasible. However, if a derivative such as 3-(6-chloro-pyridin-2-yl)piperazin-2-one were used, a nucleophile could displace the chloride at the 6-position.

N-Oxidation and Quaternization Reactions

The lone pair of electrons on the pyridine nitrogen atom is basic and nucleophilic, making it a primary site for reactions with electrophiles.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting pyridine-N-oxide exhibits altered reactivity. The N-oxide group is electron-donating through resonance, which activates the 4-position for electrophilic substitution.

Quaternization: The pyridine nitrogen readily reacts with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form quaternary pyridinium (B92312) salts. This reaction, known as the Menshutkin reaction, converts the neutral pyridine ring into a positively charged pyridinium ring. Quaternization significantly increases the electron-deficient character of the ring, making it much more susceptible to nucleophilic attack. Research has shown that quaternization of pyridine-based systems can dramatically enhance their reactivity, in some cases by a factor of a billion, towards nucleophilic addition. acs.org

| Reaction Type | Typical Reagents | General Conditions | Product |

|---|---|---|---|

| N-Oxidation | mCPBA, H2O2 | Inert solvent (e.g., CH2Cl2, Acetic Acid) | 3-(1-Oxido-pyridin-1-ium-2-yl)piperazin-2-one |

| Quaternization | Alkyl Halide (R-X) | Solvent (e.g., Acetone, CH3CN), Heat may be required | 2-(2-Oxo-piperazin-3-yl)-1-alkyl-pyridin-1-ium salt |

An in-depth examination of the chemical reactivity and strategic modifications of the heterocyclic scaffold this compound reveals a landscape rich with potential for synthetic innovation. This article focuses on the advanced chemical transformations of this compound, exploring metal-catalyzed reactions, stereochemical studies, regioselective functionalization, and its application in developing chemical biology tools.

Mechanistic Pharmacological and Biological Research Perspectives

Molecular Target Identification and Characterization (In Vitro and Cell-Based)

The specific molecular targets of 3-(Pyridin-2-YL)piperazin-2-one are not extensively documented in publicly available research. However, the broader class of pyridinylpiperazine derivatives has been investigated for activity against various biological targets. Research into analogous structures provides a framework for predicting potential targets for this compound and for designing future screening assays.

Enzyme Inhibition and Activation Profiling

Derivatives of the pyridinylpiperazine scaffold have shown inhibitory activity against several enzymes. For instance, a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives were synthesized and evaluated as urease inhibitors. nih.gov Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by pathogens like Helicobacter pylori. nih.gov In these studies, compounds were assessed for their in vitro inhibitory activity, with some derivatives exhibiting IC50 values significantly lower than the standard inhibitor, thiourea. nih.gov For example, compounds 5b and 7e from the study demonstrated potent urease inhibition with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to thiourea's IC50 of 23.2 ± 11.0 µM. nih.gov

Another enzyme target for which piperazine-containing compounds have been investigated is dipeptidyl peptidase IV (DPP-IV), a therapeutic target for type 2 diabetes. drugbank.comnih.gov A potent and selective competitive inhibitor of DPP-IV, 7-But-2-ynyl-9-(6-methoxy-pyridin-3-yl)-6-piperazin-1-yl-7,9-dihydro-purin-8-one, was identified with an IC50 value of 0.089 µM for human DPP-IV. nih.gov

While these studies were not conducted on this compound itself, they suggest that this compound could be profiled for inhibitory activity against urease, DPP-IV, and other related enzymes. The presence of the pyridinyl and piperazinone moieties provides a structural basis for potential interactions with the active sites of these enzymes.

Interactive Data Table: Urease Inhibition by 1-(3-nitropyridin-2-yl)piperazine Derivatives

| Compound | IC50 (µM) nih.gov |

| 5b | 2.0 ± 0.73 |

| 5c | 2.13 ± 0.82 |

| 7e | 2.24 ± 1.63 |

| Precursor 3 | 3.90 ± 1.91 |

| Thiourea (Standard) | 23.2 ± 11.0 |

Receptor Binding and Functional Assays (e.g., GPCRs, Ion Channels)

The piperazine (B1678402) and piperidine (B6355638) scaffolds are common in ligands for G-protein coupled receptors (GPCRs) and ion channels. Research on related structures suggests that this compound could be a candidate for screening against these target classes.

For example, piperazinyl quinazolin-4-(3H)-one derivatives have been identified as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels (Cavα2δ-1). nih.gov In these studies, radioligand binding assays using [3H]-gabapentin were employed to determine the affinity of the compounds for human α2δ-1 and α2δ-2 enriched membranes. nih.gov Several derivatives displayed high affinity, with Ki values reaching the single-digit nanomolar range for Cavα2δ-1, while showing no significant activity at Cavα2δ-2. nih.gov

Additionally, dual histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor ligands have been developed from piperidine-based structures. nih.govnih.gov In these studies, replacement of a piperidine ring with a piperazine ring was shown to drastically affect the affinity for the σ1 receptor, indicating the importance of the core heterocyclic structure in receptor recognition. nih.gov Specifically, comparing compounds that only differed by a piperidine versus a piperazine core, the piperidine-containing compound had a σ1R Ki of 3.64 nM, while the piperazine analog had a Ki of 1531 nM. nih.gov

These findings highlight the potential for this compound to interact with ion channels like Cavα2δ-1 or GPCRs such as histamine receptors. Future research could involve screening this compound in a panel of receptor binding and functional assays to identify potential molecular targets.

Protein-Protein Interaction Modulation Studies

The modulation of protein-protein interactions (PPIs) is an emerging area of drug discovery. nih.govnih.govscispace.com Small molecules can act as inhibitors or stabilizers of PPIs. mdpi.com The core structure of this compound could potentially serve as a scaffold for the development of PPI modulators.

A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule inhibitors of PCSK9 mRNA translation. researchgate.netnih.gov While this is not a direct modulation of a protein-protein interaction, PCSK9 itself is a key regulator of the PPI between the low-density lipoprotein receptor (LDLR) and PCSK9. By reducing the levels of PCSK9, these compounds indirectly modulate this interaction. This suggests that pyridinylpiperazine-based scaffolds can be developed to influence pathways involving critical PPIs.

Future studies could explore the potential of this compound and its derivatives to directly modulate PPIs involved in various diseases by employing techniques such as fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR). nih.gov

Nucleic Acid Interaction Studies (if applicable)

While less common for this type of scaffold, interactions with nucleic acids are a possibility. Some small molecules containing heterocyclic rings have been shown to bind to DNA or RNA. acs.orgnih.gov For instance, a study on 3-phenylacetylamino-2,6-piperidinedione, which shares a piperidinedione ring, suggested a weak but specific interaction with DNA. nih.gov

More relevantly, recent research has explored the covalent modification of RNA by small molecules. A high-throughput screen of electrophilic compounds identified ligands that react with RNA in a binding-dependent manner. acs.org While this compound is not inherently a reactive electrophile, this research opens the door to designing derivatives that could covalently target RNA. Furthermore, a series of structurally similar 3-chloropivalamides containing a central 4-(piperazin-1-yl)pyrimidine (B1356849) motif showed structure-dependent differences in reactivity with RNA, highlighting the importance of the core scaffold in mediating such interactions. acs.org

Therefore, while direct evidence is lacking, the potential for this compound or its derivatives to interact with nucleic acids could be explored, particularly in the context of targeting RNA structure and function.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Systematic Substituent Effects and Positional Isomerism on Biological Activity

Systematic modifications of the pyridinylpiperazine scaffold have been shown to have a significant impact on biological activity, providing valuable SAR insights.

In the development of selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, exploration of substituents on a piperazinyl quinazolin-4-(3H)-one core revealed several key SAR trends. For example, a 2-oxopiperazin-1-yl derivative was found to be devoid of activity, suggesting that the lactam functionality at the 2-position of the piperazine ring, as seen in this compound, might not be favorable for binding to this particular target. nih.gov

In the context of urease inhibitors based on a 1-(3-nitropyridin-2-yl)piperazine scaffold, the nature and position of substituents on an N-arylacetamide or N-arylpropanamide side chain attached to the piperazine nitrogen were critical for activity. nih.gov This indicates that modifications to the piperazine ring nitrogen that is not part of the lactam in this compound could be a fruitful avenue for SAR exploration.

Furthermore, studies on dual histamine H3 and sigma-1 receptor ligands have shown that the choice between a piperidine and a piperazine core dramatically influences selectivity, with the piperidine core being crucial for high affinity at the σ1 receptor. nih.gov This highlights the importance of the heterocyclic core in determining the pharmacological profile.

The position of the nitrogen atom within the pyridine (B92270) ring is also a critical determinant of activity. For example, in a series of histamine H3 receptor antagonists, compounds with a 4-(pyridin-4-yl)piperazin-1-yl core were investigated. nih.gov The activity of this compound would likely differ from a hypothetical 3-(pyridin-3-yl)- or 3-(pyridin-4-yl)- analog due to changes in the electronic properties and the spatial orientation of the pyridine nitrogen, which can act as a hydrogen bond acceptor.

Interactive Data Table: Impact of Heterocyclic Core on Sigma-1 Receptor Affinity

| Compound Core | σ1R Ki (nM) nih.gov |

| Piperidine | 3.64 |

| Piperazine | 1531 |

Stereochemical Dependence of Biological Activity

Chirality can be a critical determinant of a molecule's biological activity. Since this compound possesses a chiral center at the C3 position of the piperazinone ring, it can exist as two enantiomers, (R)-3-(Pyridin-2-YL)piperazin-2-one and (S)-3-(Pyridin-2-YL)piperazin-2-one. The spatial arrangement of the pyridin-2-yl group will differ between these enantiomers, which can lead to significant variations in their interaction with biological targets.

In typical research, the individual enantiomers would be synthesized or separated to evaluate their biological activities independently. It is common for one enantiomer (the eutomer) to exhibit significantly higher potency or a different pharmacological profile compared to the other (the distomer). This stereoselectivity is crucial for understanding the structure-activity relationship (SAR) and for the development of more selective and potent therapeutic agents. For many biologically active piperazine derivatives, the specific stereochemistry is pivotal for target engagement and efficacy.

Pharmacophore Modeling and Ligand Efficiency Metrics

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a molecule like this compound, a pharmacophore model would typically define the spatial relationships between features such as hydrogen bond donors (e.g., the N-H group in the piperazinone ring), hydrogen bond acceptors (e.g., the carbonyl oxygen and the pyridine nitrogen), and aromatic regions (the pyridine ring).

Ligand efficiency (LE) metrics are then used to assess the quality of the interaction between the molecule and its target, normalizing potency for the size of the molecule. This helps in optimizing lead compounds. Key metrics include:

Ligand Efficiency (LE): Measures the binding energy per heavy (non-hydrogen) atom. A higher LE value is generally desirable.

Lipophilic Ligand Efficiency (LLE): Relates potency to the lipophilicity (logP or logD) of the compound. It helps in developing compounds with a good balance of potency and drug-like properties to avoid issues associated with high lipophilicity.

Without experimental binding data for this compound, these metrics cannot be calculated.

Table 1: Representative Ligand Efficiency Metrics (Illustrative) This table is for illustrative purposes only, as no data is available for the specified compound.

| Metric | Formula | Typical Desirable Value |

|---|---|---|

| Ligand Efficiency (LE) | 1.4(-logIC50) / HAC | ≥ 0.3 |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | > 5 |

Elucidation of Molecular and Cellular Mechanisms of Action

To understand how a compound like this compound functions at a molecular and cellular level, a series of in vitro assays are typically employed.

Once a biological target or pathway is hypothesized, cell-based assays are used for confirmation and to quantify the compound's effect.

Reporter Gene Assays: These assays are used to monitor the activation or inhibition of a specific signaling pathway. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the pathway of interest. Changes in reporter gene expression would indicate that this compound modulates that pathway.

Western Blot Analysis: This technique is used to measure the levels of specific proteins. It can determine if the compound affects the expression or post-translational modification (e.g., phosphorylation) of key proteins within a signaling cascade, providing direct evidence of its mechanism of action.

Phenotypic screening involves testing a compound across a variety of cell-based models to identify observable changes in cell morphology, function, or viability without a preconceived target. If this compound were to show a specific phenotypic effect (e.g., inducing apoptosis in cancer cells), follow-up studies would be initiated to deconvolve the mechanism and identify the specific molecular target responsible for the observed phenotype.

Target engagement assays are crucial to confirm that a compound physically interacts with its intended target protein within a cellular environment. CETSA is a powerful technique that measures the thermal stability of a protein. The binding of a ligand, such as this compound, to its target protein typically increases the protein's resistance to heat-induced denaturation. By measuring the amount of soluble protein remaining at different temperatures, CETSA can provide direct evidence of target engagement in intact cells and tissues. nih.gov

In Vitro ADME Profiling and Metabolic Stability (Strictly In Vitro Studies)

The early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery. For this compound, this would involve a panel of in vitro assays.

Metabolic Stability: The susceptibility of a compound to metabolism is typically assessed by incubating it with liver microsomes (from human and other species) or hepatocytes. These preparations contain key drug-metabolizing enzymes, such as cytochrome P450s (CYPs). The rate at which the parent compound disappears over time is measured to determine its intrinsic clearance and metabolic half-life (t½). A high clearance rate often indicates poor stability and potentially low bioavailability in vivo. For related piperazine-containing structures, metabolism often occurs on the piperazine ring or adjacent alkyl groups. nih.gov

Table 2: Standard In Vitro ADME Assays (Illustrative) This table is for illustrative purposes only, as no data is available for the specified compound.

| ADME Property | Assay | Purpose |

|---|---|---|

| Metabolic Stability | Liver Microsome Incubation | To determine metabolic half-life (t1/2) and intrinsic clearance. |

| Permeability | PAMPA (Parallel Artificial Membrane Permeability Assay) | To assess passive diffusion across a membrane, predicting gut absorption. |

| Solubility | Kinetic or Thermodynamic Solubility Assay | To measure the compound's solubility in aqueous buffer, which impacts absorption. |

| Plasma Protein Binding | Equilibrium Dialysis | To determine the fraction of the compound bound to plasma proteins, which affects its distribution and availability. |

| CYP450 Inhibition | Fluorometric or LC-MS/MS-based CYP Inhibition Assay | To identify potential for drug-drug interactions by assessing inhibition of major CYP isozymes. |

Microsomal and Hepatocyte Stability Assays

Metabolic stability assays are crucial for determining a compound's susceptibility to metabolism by liver enzymes, which is a primary mechanism of drug clearance. protocols.io These assays provide an in vitro measure of intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance. domainex.co.ukdomainex.co.uk

Microsomal Stability Assay: This assay uses liver microsomes, which are subcellular fractions containing the majority of the drug-metabolizing cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. domainex.co.uk The test compound is incubated with liver microsomes in the presence of necessary cofactors like NADPH. domainex.co.ukevotec.com Samples are taken at various time points, and the rate of disappearance of the parent compound is measured by LC-MS/MS. domainex.co.uk This allows for the calculation of the compound's in vitro half-life (t½) and intrinsic clearance. domainex.co.uk

Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), providing a more comprehensive model of liver metabolism as they contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors. domainex.co.ukevotec.com The procedure is similar to the microsomal assay, where the compound is incubated with a suspension of hepatocytes, and its depletion is monitored over time. bioduro.com Hepatocyte assays are considered more predictive of in vivo clearance as they account for cellular uptake and a broader range of metabolic pathways. domainex.co.uk

Below is an interactive table showing illustrative stability data for known compounds in human liver microsomes (HLM) and human hepatocytes.

| Compound | Assay Type | t½ (min) | Intrinsic Clearance (µL/min/mg protein or 10^6 cells) |

|---|---|---|---|

| Verapamil | HLM | 15.2 | 91.2 |

| Dextromethorphan | HLM | 25.8 | 53.7 |

| Verapamil | Hepatocytes | 30.1 | 46.0 |

| Umbelliferone | Hepatocytes | 12.5 | 110.9 |

Permeability Assessment (e.g., Caco-2, PAMPA Assays)

Assessing a compound's permeability is vital for predicting its oral absorption. The Caco-2 and Parallel Artificial Membrane Permeability Assay (PAMPA) are two widely used in vitro models for this purpose.

Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. evotec.comcreative-bioarray.com These cells form tight junctions and express various transporter proteins, making the assay suitable for studying both passive diffusion and active transport mechanisms, including drug efflux. creative-bioarray.comenamine.net The assay is conducted in a trans-well system, and the apparent permeability coefficient (Papp) is calculated by measuring the rate of a compound's flux from the apical (donor) to the basolateral (receiver) side. bioivt.com A bidirectional assay can also determine the efflux ratio, indicating if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). evotec.com

PAMPA (Parallel Artificial Membrane Permeability Assay): PAMPA is a non-cell-based assay that specifically measures passive diffusion. evotec.com It uses a microplate with a filter coated with an artificial lipid membrane that separates a donor and an acceptor compartment. molecularcloud.org PAMPA is a higher-throughput and more cost-effective method than the Caco-2 assay. nih.gov When used in conjunction, PAMPA and Caco-2 assays can help elucidate the mechanism of permeation; for instance, high permeability in PAMPA but low permeability in Caco-2 may suggest the compound is subject to active efflux. evotec.com

Compounds are often categorized based on their Papp values, as shown in the illustrative table below.

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Permeability Classification | Known Human Absorption (%) |

|---|---|---|---|

| Atenolol (Low Permeability Control) | 0.5 | Low | 50 |

| Antipyrine (High Permeability Control) | 25.0 | High | 97 |

Plasma Protein Binding Determinations

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly influences its distribution and availability to interact with its target. visikol.com According to the "free drug hypothesis," only the unbound fraction of a drug is pharmacologically active and available for metabolism and clearance. visikol.com Therefore, determining the percentage of plasma protein binding (%PPB) is a critical component of preclinical development. enamine.net

Equilibrium dialysis is considered the gold standard method for measuring PPB. enamine.netwuxiapptec.com In this technique, a semipermeable membrane separates a plasma-containing drug from a drug-free buffer solution. wuxiapptec.com Only the unbound drug can pass through the membrane, and at equilibrium, the concentrations in both chambers are measured by LC-MS to calculate the bound and unbound fractions. visikol.comenamine.net

The following table provides illustrative plasma protein binding data for known drugs across different species.

| Compound | Species | % Plasma Protein Binding |

|---|---|---|

| Warfarin | Human | 99.5 |

| Warfarin | Rat | 98.9 |

| Verapamil | Human | 90.2 |

| Atenolol | Human | <5 |

Cytochrome P450 Inhibition and Induction Profiling (In Vitro)

Cytochrome P450 Inhibition: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs). evotec.com When a compound inhibits a specific CYP enzyme, it can decrease the metabolism of other drugs cleared by that enzyme, leading to their accumulation and potential toxicity. evotec.com In vitro CYP inhibition assays measure the concentration of a test compound that causes 50% inhibition of a specific enzyme's activity (IC50). evotec.comnih.gov These assays are typically performed using human liver microsomes and isoform-specific probe substrates. nih.gov A low IC50 value indicates a potent inhibitor and a higher risk of DDIs. Some compounds can cause time-dependent inhibition (TDI), which is of greater concern as it often involves irreversible inactivation of the enzyme. evotec.com

Illustrative IC50 values for known CYP inhibitors are presented below.

| CYP Isoform | Inhibitor | IC₅₀ (µM) |

|---|---|---|

| CYP1A2 | α-Naphthoflavone | 0.08 |

| CYP2C9 | Sulfaphenazole | 0.25 |

| CYP2D6 | Quinidine | 0.04 |

| CYP3A4 | Ketoconazole | 0.02 |

Cytochrome P450 Induction: CYP induction is the process where a drug enhances the expression of a CYP enzyme, which can accelerate the metabolism of co-administered drugs, potentially leading to therapeutic failure. mbbiosciences.comevotec.com Regulatory agencies recommend evaluating the potential of new chemical entities to induce major CYP isoforms like CYP1A2, CYP2B6, and CYP3A4. evotec.com These assays are typically conducted in cultured human hepatocytes, and induction is measured by quantifying the increase in mRNA levels or enzyme activity after exposure to the test compound. The results are often expressed as the maximum induction effect (Emax) and the concentration that produces 50% of the maximal effect (EC50). xenotech.com

Illustrative CYP induction data for the prototypical inducer Rifampin is shown below.

| CYP Isoform | Inducer | EC₅₀ (µM) | Emax (Fold Induction) |

|---|---|---|---|

| CYP3A4 | Rifampin | 0.5 - 1.5 | 15 - 45 |

| CYP2B6 | Rifampin | 2.0 - 5.0 | 10 - 30 |

| CYP2C9 | Rifampin | 1.0 - 3.0 | 3 - 10 |

Exploratory Biological Applications and Therapeutic Hypothesis Generation (Based on Mechanistic Insights)

Based on the core structures of this compound, which contains both a piperazine and a pyridine moiety, it is possible to generate hypotheses about its potential biological activities.

Neuropharmacological Modulations (e.g., Neurotransmitter System Interactions)

The piperazine ring is a well-known pharmacophore present in numerous centrally acting drugs, including anxiolytics, antidepressants, and antipsychotics. benthamdirect.comresearchgate.net Many piperazine derivatives exert their effects by interacting with monoamine neurotransmitter systems, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. ijrrjournal.comsilae.it For instance, compounds like trifluoromethylphenylpiperazine (TFMPP) are known agonists at 5-HT1A receptors, which is linked to anxiolytic effects. silae.it Given the presence of the piperazine scaffold, it is plausible to hypothesize that this compound could modulate these or other neurotransmitter receptors, warranting investigation into its potential as a neuropharmacological agent.

Anti-inflammatory Mechanisms at the Molecular Level

Pyridine and related heterocyclic structures are found in many compounds with anti-inflammatory properties. nih.govnih.gov A primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. rsc.orgacs.org Various pyridine-containing compounds have been reported to possess anti-inflammatory effects, sometimes linked to the inhibition of COX enzymes or the modulation of pro-inflammatory cytokines like TNF-α. nih.govrsc.org The pyridine moiety within this compound suggests that it could potentially interact with targets in inflammatory pathways. Therefore, exploring its ability to inhibit COX enzymes or suppress cytokine production in relevant cellular assays would be a logical step in characterizing its potential therapeutic applications.

Antiproliferative Effects on Select Cancer Cell Lines (In Vitro)

There is no available research data detailing the in vitro antiproliferative effects of this compound on any specific cancer cell lines. Studies providing metrics such as IC₅₀ values or describing its mechanism of action against cancer cells have not been published.

Advanced Analytical Methodologies for 3 Pyridin 2 Yl Piperazin 2 One

Chromatographic Techniques for Purity Assessment, Quantification, and Impurity Profiling

Chromatographic separation is a cornerstone of pharmaceutical analysis, enabling the resolution of complex mixtures into their individual components. For 3-(Pyridin-2-YL)piperazin-2-one, various chromatographic techniques are applicable, each offering distinct advantages for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) is the most widely utilized technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility is enhanced by the availability of multiple detection systems. A validated reversed-phase HPLC (RP-HPLC) method is often the primary choice for purity and assay determination. nih.gov

UV/Vis and Photodiode Array (PDA) Detection: The pyridine (B92270) and piperazinone rings in this compound contain chromophores that absorb ultraviolet (UV) light, making UV detection highly suitable. researchgate.net A PDA detector provides the added advantage of acquiring full UV spectra for each peak, which aids in peak identification and purity assessment. A typical method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov

Evaporative Light Scattering Detection (ELSD) and Refractive Index (RI) Detection: For impurities that lack a significant UV chromophore, ELSD or RI detectors can be employed. ELSD is a quasi-universal detector that is more sensitive than RI and is compatible with gradient elution. The RI detector is a universal detector but is less sensitive and not suitable for gradient analysis.

Table 1: Illustrative HPLC-UV Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is the standard method for the analysis of volatile and semi-volatile organic compounds. In the context of this compound analysis, GC is primarily used to determine the presence of residual solvents from the synthesis process. A sensitive GC method, often employing a flame ionization detector (FID), can quantify residual solvents to ensure they are below the limits specified by regulatory guidelines. nih.govresearchgate.net

Table 2: Typical GC-FID Conditions for Residual Solvent Analysis

| Parameter | Condition |

| Column | DB-17, 30 m x 0.53 mm, 1 µm film thickness |

| Carrier Gas | Helium at 2 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 260 °C |

| Oven Program | 150°C (10 min), then 35°C/min to 260°C (2 min) |

| Injection Volume | 1.0 µL (Headspace) |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in drug discovery and development. nih.govnih.gov If this compound is synthesized as a racemate, SFC would be the preferred method for separating the enantiomers due to its high efficiency and speed. mmu.ac.uk Chiral stationary phases, such as those based on polysaccharide derivatives, are commonly used. nih.govfagg.be

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions and for preliminary screening of sample purity. nih.gov For the synthesis of this compound, TLC can be used to quickly assess the consumption of starting materials and the formation of the product. researchgate.net Different solvent systems can be screened to achieve the best separation on silica (B1680970) gel plates, with visualization typically under UV light.

Hyphenated Spectroscopic and Chromatographic Techniques

The coupling of chromatographic separation with spectroscopic detection provides a powerful tool for the structural elucidation of unknown compounds and for sensitive quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable technique for modern pharmaceutical analysis, offering exceptional sensitivity and selectivity. mdpi.com

Trace Analysis and Impurity Identification: LC-MS/MS is used for the detection and quantification of trace-level impurities in this compound that may not be detectable by HPLC-UV. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the structure of unknown impurities can be elucidated. semanticscholar.org

In Vitro Metabolite Profiling: In early drug discovery, LC-MS/MS is the primary tool for studying the metabolic fate of a compound. nih.gov By incubating this compound with liver microsomes or other enzyme systems, potential metabolites can be generated, separated by LC, and identified by MS/MS. researchgate.netnih.gov This provides crucial information about the compound's metabolic stability and potential biotransformation pathways.

Table 3: Representative LC-MS/MS Parameters for Metabolite Identification

| Parameter | Condition |

| LC System | UPLC with a C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Mass Spectrometer | Triple Quadrupole or Orbitrap |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Full Scan and Product Ion Scan |

| Collision Gas | Argon |

GC-MS for Reaction Mixture Analysis and Volatile Impurity Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS is invaluable for monitoring the progress of the reaction and for identifying and quantifying volatile impurities. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer allows for a detailed analysis of the reaction mixture.

For the analysis to be effective, derivatization of this compound may be necessary to increase its volatility and thermal stability. Silylation or acylation are common derivatization techniques for compounds containing N-H groups. The derivatized analyte can then be readily separated from volatile starting materials, solvents, and by-products on a suitable capillary column (e.g., a non-polar or medium-polarity column).

The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a unique mass spectrum for each component. This "fingerprint" allows for the unambiguous identification of known impurities by comparison with a spectral library. For unknown impurities, the fragmentation pattern provides crucial structural information, aiding in their characterization. The quantitative analysis of these impurities can be performed by creating calibration curves with certified reference standards.

Illustrative Data Table for GC-MS Analysis of a this compound Reaction Mixture:

| Retention Time (min) | Identified Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Concentration (Area %) |

| 5.8 | Pyridine-2-carbonitrile | 104 | 104, 77, 51 | 0.5 |

| 7.2 | Ethylenediamine (B42938) | 60 | 60, 42, 30 | 1.2 |

| 10.5 | This compound (derivatized) | 247 (as TMS derivative) | 247, 232, 175, 73 | 95.0 |

| 11.8 | Unidentified By-product | 191 | 191, 163, 135 | 0.8 |

This table is for illustrative purposes and represents plausible data.

LC-NMR for On-Line Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a hyphenated technique that provides unparalleled capabilities for the direct structural elucidation of compounds within complex mixtures. nih.gov By coupling the separation power of high-performance liquid chromatography (HPLC) with the detailed structural information from NMR spectroscopy, individual components of a reaction mixture or a purified sample can be analyzed without the need for prior isolation. taylorfrancis.comglobalresearchonline.net

In the analysis of this compound, an HPLC system would first separate the target compound from its impurities and starting materials. The eluent from the HPLC column is then directed into the NMR spectrometer's flow cell. researchgate.net One-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra can be acquired for each chromatographic peak. This "on-flow" analysis provides real-time structural information. rsc.org For more detailed structural analysis of low-concentration impurities, a "stopped-flow" approach can be used, where the chromatographic elution is paused when the peak of interest is in the NMR flow cell, allowing for longer acquisition times and more advanced NMR experiments. globalresearchonline.net

This technique is particularly useful for identifying and characterizing unexpected by-products or degradation products, providing definitive structural information that mass spectrometry alone cannot offer. ipb.ptresearchgate.net

Illustrative Data Table for LC-NMR Analysis of a Key Impurity in this compound Synthesis:

| Chromatographic Peak | Retention Time (min) | Key ¹H NMR Signals (δ, ppm) | 2D NMR Correlations (COSY, HSQC) | Structural Assignment |

| Impurity 1 | 8.9 | 8.5 (d), 7.8 (t), 7.4 (d), 7.3 (t), 4.1 (s), 3.5 (s) | COSY: 8.5-7.8, 7.8-7.4, 7.4-7.3; HSQC: 4.1-C, 3.5-C | Isomeric by-product with altered substitution on the pyridine ring |

This table is for illustrative purposes and represents plausible data.

Capillary Electrophoresis (CE) for Purity and Chiral Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged and polar compounds. technologynetworks.com For this compound, which is a basic compound, CE offers a powerful alternative to HPLC for purity assessment. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. ubaya.ac.id This different separation mechanism can often resolve impurities that are difficult to separate by HPLC.

Furthermore, CE is an excellent technique for chiral separations. nih.gov Since this compound possesses a chiral center at the 3-position of the piperazinone ring, it is crucial to control its enantiomeric purity. Chiral CE can be performed by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors for the separation of enantiomers of piperazine (B1678402) derivatives. bohrium.comnih.gov The differential interaction of the enantiomers with the chiral selector leads to different migration times, allowing for their separation and quantification. astm.orgsci-hub.box

Illustrative Data Table for Chiral Capillary Electrophoresis of this compound:

| Parameter | Value |

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |